molecular formula C22H18ClN3O2S2 B295367 N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Katalognummer: B295367
Molekulargewicht: 456 g/mol
InChI-Schlüssel: NUWLJHDNOMDTRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 2006 and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Wirkmechanismus

N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a selective inhibitor of the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell growth and survival. This compound works by binding to the ATP-binding site of the mTOR kinase, which inhibits its activity and prevents downstream signaling through the PI3K/Akt/mTOR pathway. This compound has also been shown to inhibit the activity of the MAPK/ERK pathway, which is another key signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. This compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several advantages for use in laboratory experiments. This compound is highly selective for the PI3K/Akt/mTOR pathway, which makes it a useful tool for studying the role of this pathway in cancer cell growth and survival. This compound is also relatively easy to synthesize and has good stability in vitro. However, there are also some limitations to the use of this compound in laboratory experiments. This compound has relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in non-cancer cell types, which limits its potential applications in other areas of research.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is the development of new formulations or delivery methods that could improve the solubility and bioavailability of this compound. Another area of interest is the exploration of this compound's potential applications in other areas of research beyond cancer, such as in the treatment of inflammatory diseases or neurological disorders. Additionally, there is ongoing research to identify new targets for this compound and to understand the mechanisms by which this compound exerts its effects on cancer cells.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form N-(4-chlorophenyl)-2-bromoacetamide, which is then treated with potassium thioacetate to yield N-(4-chlorophenyl)-2-(methylthio)acetamide. This compound is then reacted with 5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. This compound is believed to work by inhibiting the activity of several key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

Eigenschaften

Molekularformel

C22H18ClN3O2S2

Molekulargewicht

456 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-14(2)30-20-19(13)21(28)26(17-6-4-3-5-7-17)22(25-20)29-12-18(27)24-16-10-8-15(23)9-11-16/h3-11H,12H2,1-2H3,(H,24,27)

InChI-Schlüssel

NUWLJHDNOMDTRZ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

Kanonische SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.